tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a brominated triazole ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Bromination: The triazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, often using an alkyl halide in the presence of a base.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the brominated triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. Its brominated triazole ring is of particular interest due to its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The triazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding, while the carbamate group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(1S)-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: Lacks the bromine atom, which may result in different reactivity and binding properties.
tert-butyl N-[(1S)-1-(5-chloro-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
tert-butyl N-[(1S)-1-(5-iodo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: The iodine atom may confer different reactivity and binding characteristics compared to bromine.
Uniqueness
The presence of the bromine atom in tert-butyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate distinguishes it from its analogs, potentially enhancing its reactivity and binding affinity in various applications. This makes it a unique and valuable compound for research and industrial purposes.
Properties
CAS No. |
2445750-86-5 |
---|---|
Molecular Formula |
C10H17BrN4O2 |
Molecular Weight |
305.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.